- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Cas no 93413-69-5 (D,L-Venlafaxine)

D,L-Venlafaxine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol
- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine
- venlafexine
- D,L-Venlafaxine
- Venlafaxine
- Wy 45030
- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- (±)-Venlafaxine
- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol
- Kanghong
- Trevilor
- Velafax
- Venlafaxin
- Venlafaxine XR
- Venlor
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
- Chiave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N
- Sorrisi: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 277.20400
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 279
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: 72-74°C
- Punto di ebollizione: 397.6°C at 760 mmHg
- PSA: 32.70000
- LogP: 3.03560
D,L-Venlafaxine Informazioni sulla sicurezza
- Istruzioni di sicurezza: S37/39; S26
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38; R20/22
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
D,L-Venlafaxine Dati doganali
- CODICE SA:2922509090
- Dati doganali:
Codice doganale cinese:
2922509090Panoramica:
2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
D,L-Venlafaxine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2129-25mg |
Venlafaxine |
93413-69-5 | 25mg |
$130.0 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |
Venlafaxine |
93413-69-5 | 99.62% | 200mg |
¥2537.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |
Venlafaxine |
93413-69-5 | 99% | 25mg |
¥698.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |
Venlafaxine |
93413-69-5 | 99.62% | 5mg |
¥377.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |
Venlafaxine |
93413-69-5 | 99% | bulk |
¥POA | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |
Venlafaxine |
93413-69-5 | 99% | 5mg |
¥397.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |
Venlafaxine |
93413-69-5 | 99.62% | 25mg |
¥ 750 | 2023-09-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |
Venlafaxine |
93413-69-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
Enamine | EN300-708795-0.1g |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
93413-69-5 | 0.1g |
$890.0 | 2023-06-02 | ||
MedChemExpress | HY-B0196-5mg |
Venlafaxine |
93413-69-5 | 99.94% | 5mg |
¥261 | 2024-04-16 |
D,L-Venlafaxine Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,
Metodo di produzione 3
- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide NanoparticlesChemCatChem, 2018, 10(6), 1235-1240,
Metodo di produzione 4
- MOF-derived cobalt nanoparticles catalyze a general synthesis of aminesScience (Washington, 2017, 358(6361), 326-332,
Metodo di produzione 5
1.2 Reagents: Sodium hydroxide Solvents: Water
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
Metodo di produzione 6
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in waterTetrahedron Letters, 2010, 51(43), 5690-5693,
Metodo di produzione 7
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
- A process for the preparation of venlafaxine, India, , ,
Metodo di produzione 8
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallographyChirality, 2018, 30(3), 268-274,
Metodo di produzione 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 10
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activityJournal of Medicinal Chemistry, 1990, 33(10), 2899-905,
Metodo di produzione 11
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
- A process for the preparation of venlafaxine and intermediates thereof, India, , ,
Metodo di produzione 12
- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylaminesNature Communications, 2017, 8(1), 1-9,
Metodo di produzione 13
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,
Metodo di produzione 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,
Metodo di produzione 15
- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalystsGreen Chemistry, 2022, 24(15), 5965-5977,
Metodo di produzione 16
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Method of preparation venlafaxine and its salts as antidepressant, China, , ,
Metodo di produzione 17
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,
Metodo di produzione 18
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 19
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Metodo di produzione 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,
D,L-Venlafaxine Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Venlafaxine hydrochloride
- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- Venlafaxine N-Oxide
- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-
D,L-Venlafaxine Preparation Products
D,L-Venlafaxine Letteratura correlata
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Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
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Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924
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Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093
-
Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932
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